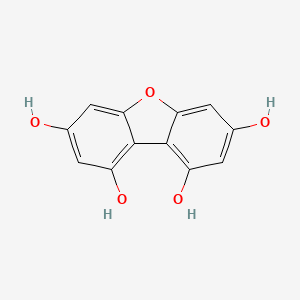

1,3,7,9-Tetrahydroxydibenzofuran

Description

1,3,7,9-Tetrahydroxydibenzofuran is a polyhydroxylated dibenzofuran derivative characterized by hydroxyl groups at the 1, 3, 7, and 9 positions. This compound is of interest in synthetic chemistry, particularly in the preparation of complex organic molecules. For example, it serves as a precursor in the synthesis of 1,1’-(1,3,7,9-tetrahydroxydibenzofuran-2,6-diyl)bis(2-methylbutan-1-one) through reactions with 2-methylbutyryl chloride .

Properties

Molecular Formula |

C12H8O5 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

dibenzofuran-1,3,7,9-tetrol |

InChI |

InChI=1S/C12H8O5/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4,13-16H |

InChI Key |

BGECNEMQUVPXCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1O)C3=C(C=C(C=C3O2)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Chlorinated Dibenzofurans

1,3,7,9-Tetrahydroxydibenzofuran shares structural similarities with polychlorinated dibenzofurans (PCDFs), such as 1,2,3,7-tetrachlorodibenzofuran and 1,2,3,8-tetrachlorodibenzofuran. While the hydroxyl groups in 1,3,7,9-tetrahydroxydibenzofuran increase its water solubility, chlorinated analogs exhibit higher lipophilicity and environmental persistence. For instance, the Henry’s Law constants (a measure of volatility) for 1,2,3,7-tetrachlorodibenzofuran and 1,2,3,8-tetrachlorodibenzofuran are 3.9×10⁻¹ and 5.0×10⁻¹, respectively, indicating moderate volatility . In contrast, the hydroxyl groups in 1,3,7,9-tetrahydroxydibenzofuran likely reduce its volatility, favoring partitioning into aqueous environments.

Stability and Environmental Behavior

In contrast, hydroxylated derivatives like 1,3,7,9-tetrahydroxydibenzofuran are more susceptible to degradation via hydrolysis or photolysis due to their polar functional groups. For example, 1,3,7,9-tetrahydroxydibenzofuran derivatives are sensitive to moisture and require storage at -20°C for long-term stability, unlike chlorinated analogs that persist in ambient conditions .

Data Tables

Table 1: Comparison of Formation Barriers and Reaction Heats for Chlorinated Dibenzofurans

Table 2: Henry’s Law Constants for Chlorinated Dibenzofurans

Research Findings

- Formation Dynamics : The lower energy barrier for 1,3,7,9-tetrachlorodibenzofuran synthesis suggests it may form more readily in thermal processes compared to its 1,3,6,8-isomer, impacting environmental pollutant profiles .

- Environmental Fate : Hydroxylated dibenzofurans are less persistent than chlorinated analogs due to higher solubility and degradability, reducing bioaccumulation risks .

- Regulatory Context : Structural analogs with opioid-like activity underscore the need for precise characterization of dibenzofuran derivatives in forensic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.